molecular formula C14H11N5O2S2 B4518663 N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B4518663
M. Wt: 345.4 g/mol
InChI Key: HNQPQYDGKPLOPV-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features both benzimidazole and benzothiadiazole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-methyl-1H-benzimidazole with 2,1,3-benzothiadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The benzothiadiazole moiety may contribute to the compound’s ability to interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the combination of benzimidazole and benzothiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S2/c1-8-15-10-6-5-9(7-12(10)16-8)19-23(20,21)13-4-2-3-11-14(13)18-22-17-11/h2-7,19H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPQYDGKPLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide

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